

Protocol for Quantification of Interleukin-31 in Human Serum

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Compound of Interest

Compound Name: *lcmt-IN-31*

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Application Note for Researchers, Scientists, and Drug Development Professionals

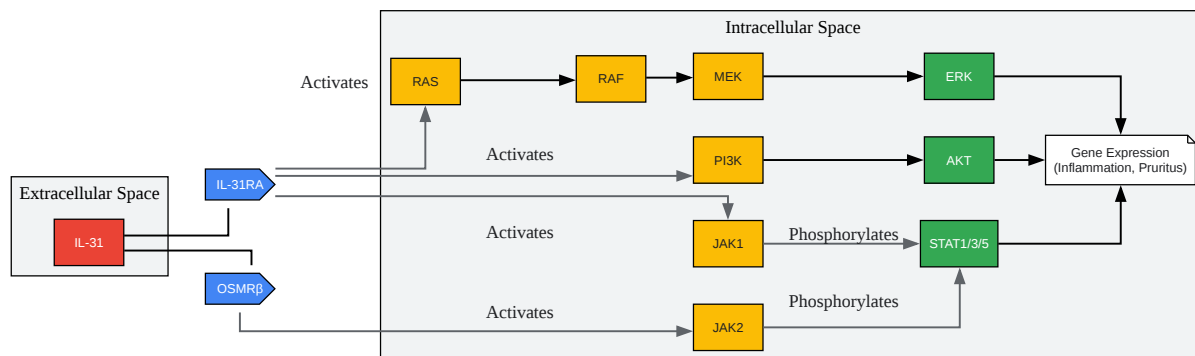
Introduction

Interleukin-31 (IL-31) is a cytokine that plays a significant role in the pathogenesis of various inflammatory and allergic diseases, including atopic dermatitis, asthma, and inflammatory bowel disease.[1][2] It is primarily produced by activated T helper type 2 (Th2) cells, mast cells, macrophages, and dendritic cells.[3][4] IL-31 exerts its effects by binding to a heterodimeric receptor complex composed of the IL-31 receptor A (IL-31RA) and the oncostatin M receptor β (OSMR β).[3][5] This binding activates downstream signaling pathways, including the JAK/STAT, RAS/ERK, and PI3K/AKT pathways, leading to the expression of inflammatory mediators.[1][3][5] Accurate quantification of IL-31 levels in human serum is crucial for understanding its role in disease, for biomarker discovery, and for evaluating the efficacy of therapeutic interventions targeting the IL-31 pathway. This document provides a detailed protocol for the quantification of human IL-31 in serum samples using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

IL-31 Signaling Pathway

The binding of IL-31 to its receptor complex (IL-31RA and OSMR β) on immune and epithelial cells triggers the activation of several intracellular signaling cascades.[3] This activation leads to the phosphorylation of Janus kinases (JAK1 and JAK2) and subsequent phosphorylation and activation of Signal Transducers and Activators of Transcription (STAT1, STAT3, and STAT5).[5][6] Concurrently, the RAS/RAF/MEK/ERK and PI3K/AKT pathways are also

activated.[3] These signaling events culminate in the transcription of target genes that mediate inflammation and pruritus.[5]



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Caption: IL-31 Signaling Pathway

Quantitative Data Summary

Several commercially available ELISA kits can be used for the quantification of human IL-31 in serum. The performance characteristics of these kits are summarized below for easy comparison.

Kit Provider	Catalog Number	Assay Type	Sensitivity	Range (pg/mL)	Sample Volume
Invitrogen	BMS2041-2	Sandwich ELISA	1.2 pg/mL	7.8 - 500	50 µL
Abcam	ab235637	Sandwich ELISA	1.5 pg/mL	117.2 - 7500	50 µL
Proteintech	KE00086	Sandwich ELISA	7.4 pg/mL	31.25 - 2000	100 µL
RayBiotech	ELH-IL31	Sandwich ELISA	Not Specified	Not Specified	100 µL
Elabscience	E-EL-H5469	Sandwich ELISA	Not Specified	Not Specified	100 µL
Cosmo Bio USA	CUSABIO-CSB-E13134h	Sandwich ELISA	< 31.25 pg/mL	125 - 8000	100 µL

Experimental Protocol: Sandwich ELISA

This protocol is a generalized procedure based on commercially available sandwich ELISA kits. [4][7][8][9] It is essential to refer to the specific manual of the chosen kit for detailed instructions, as incubation times, reagent concentrations, and other parameters may vary.

Materials and Reagents

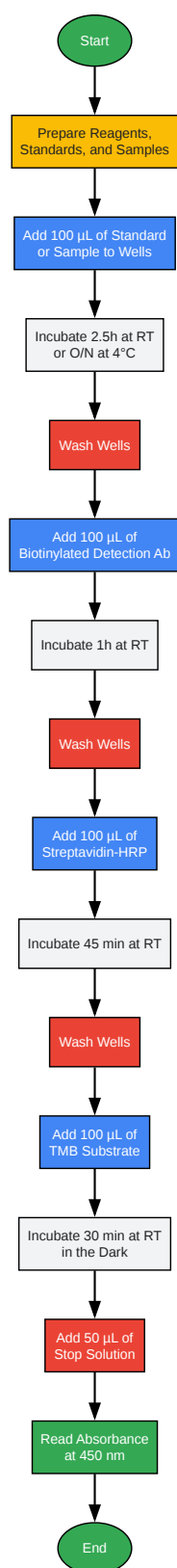
- Human IL-31 ELISA Kit (including pre-coated 96-well plate, standards, detection antibody, streptavidin-HRP, substrate, and stop solution)[7][8]
- Distilled or deionized water
- Precision pipettes and tips
- Graduated cylinders
- Tubes for standard and sample dilutions

- Absorbent paper
- Microplate reader capable of measuring absorbance at 450 nm[8]

Sample Collection and Handling

- Serum Collection: Collect whole blood into a serum separator tube.[10]
- Clotting: Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.[9][10]
- Centrifugation: Centrifuge at 1000 x g for 15-20 minutes.[10][11]
- Aliquoting and Storage: Immediately transfer the serum into clean polypropylene tubes. Assay freshly prepared serum or aliquot and store at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[10][11][12]

Assay Procedure



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Caption: Sandwich ELISA Experimental Workflow

- **Reagent Preparation:** Bring all reagents and samples to room temperature before use.^[9] Prepare working solutions of standards, wash buffer, and antibodies according to the kit manual.^[12]
- **Add Standards and Samples:** Add 100 μ L of each standard, blank, and serum sample to the appropriate wells of the pre-coated microplate.^[8]^[10] It is recommended to run all samples and standards in duplicate.^[9]
- **First Incubation:** Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2.5 hours at room temperature or overnight at 4°C).^[8]
- **Washing:** Aspirate the liquid from each well and wash the wells multiple times with 1x Wash Buffer.^[10] After the last wash, remove any remaining wash buffer by inverting the plate and blotting it on a clean paper towel.
- **Add Detection Antibody:** Add 100 μ L of the biotinylated detection antibody to each well.^[8]
- **Second Incubation:** Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 1 hour at room temperature).^[8]
- **Washing:** Repeat the washing step as described in step 4.
- **Add Streptavidin-HRP:** Add 100 μ L of Streptavidin-HRP solution to each well.^[8]
- **Third Incubation:** Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 45 minutes at room temperature).^[8]
- **Washing:** Repeat the washing step as described in step 4.
- **Substrate Addition and Incubation:** Add 100 μ L of TMB substrate solution to each well.^[8] Incubate the plate in the dark at room temperature for the time specified in the kit manual (e.g., 30 minutes).^[8] A blue color will develop in proportion to the amount of IL-31 present.
- **Stop Reaction:** Add 50 μ L of Stop Solution to each well.^[8] The color will change from blue to yellow.

- Read Plate: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.[8][13]
- Data Analysis: Calculate the mean absorbance for each set of duplicate standards, controls, and samples. Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of IL-31 in the serum samples.

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